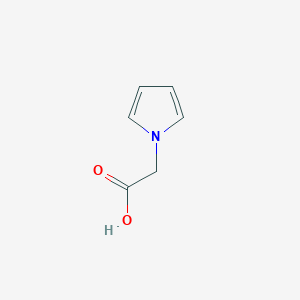

1H-pyrrol-1-ylacetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyrrol-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-6(9)5-7-3-1-2-4-7/h1-4H,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRZYRWWZQCZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287288 | |

| Record name | 1h-pyrrole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19167-98-7 | |

| Record name | 19167-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-pyrrole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrol-1-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrrole-1-acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV5TE365X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of 1H-pyrrol-1-ylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 1H-pyrrol-1-ylacetic acid, a molecule of interest in various chemical and pharmaceutical research domains. Understanding the spectral signature of this compound is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the relationship between molecular structure and spectral output.

Introduction: The Molecular Blueprint of this compound

This compound, with the molecular formula C₆H₇NO₂, is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The acetic acid moiety is attached to the nitrogen atom of the pyrrole ring. This structural arrangement dictates its chemical properties and, consequently, its interaction with electromagnetic radiation and its behavior in a mass spectrometer. Accurate interpretation of its spectroscopic data is paramount for any researcher working with this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrole ring and the methylene and carboxylic acid protons of the acetic acid group.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | COOH |

| ~6.8 | Triplet | 2H | H-2, H-5 (α-protons) |

| ~6.2 | Triplet | 2H | H-3, H-4 (β-protons) |

| ~4.8 | Singlet | 2H | N-CH₂ |

Interpretation and Rationale:

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

-

Pyrrole Protons (H-2, H-5 and H-3, H-4): The pyrrole ring is an electron-rich aromatic system. The protons at the α-positions (H-2 and H-5) are chemically equivalent and are expected to appear at a lower field (more deshielded) than the protons at the β-positions (H-3 and H-4), which are also equivalent to each other. The coupling between adjacent pyrrole protons typically results in a triplet-like pattern for both sets of signals.

-

Methylene Protons (N-CH₂): These protons are adjacent to the nitrogen atom of the pyrrole ring and the carbonyl group of the acetic acid, which deshields them. They are expected to appear as a singlet as there are no adjacent protons to couple with.

Caption: Correlation of structure with predicted ¹H NMR signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the pyrrole ring, only three distinct signals are expected for the ring carbons, in addition to the signals for the methylene and carbonyl carbons.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | C=O (Carboxylic Acid) |

| ~121 | C-2, C-5 (α-carbons) |

| ~110 | C-3, C-4 (β-carbons) |

| ~50 | N-CH₂ |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the lowest field.

-

Pyrrole Carbons (C-2, C-5 and C-3, C-4): Similar to the protons, the α-carbons (C-2 and C-5) are equivalent and appear at a lower field than the equivalent β-carbons (C-3 and C-4) due to their proximity to the nitrogen atom.

-

Methylene Carbon (N-CH₂): This carbon is attached to the nitrogen and is found in the typical range for such carbons.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | =C-H stretch (Aromatic) |

| ~2950 | Medium | -C-H stretch (Aliphatic) |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1550, ~1450 | Medium | C=C stretch (Aromatic Ring) |

| ~1250 | Medium | C-N stretch |

| ~910 | Medium | =C-H bend (out-of-plane) |

Interpretation and Rationale:

-

O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band in the high-frequency region due to the hydrogen-bonded O-H stretching vibration.

-

C=O Stretch: A strong and sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

-

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The pyrrole ring will exhibit characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: The stretching vibration of the C-N bond in the pyrrole ring is also expected to be present.

Caption: Workflow for the analysis of the IR spectrum.

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This method is common for solid samples.

-

Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is a quick and easy method that requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (125.13 g/mol ).

-

Key Fragmentation Pathways:

-

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, mass = 45), leading to a fragment ion at m/z 80.

-

Loss of H₂O: While less common for the molecular ion, loss of water from fragment ions can occur.

-

Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo fragmentation, leading to smaller characteristic ions.

-

Interpretation and Rationale:

The fragmentation pattern provides a fingerprint of the molecule. The stability of the resulting fragment ions will dictate the intensity of their corresponding peaks in the mass spectrum. The fragment at m/z 80, corresponding to the N-methylenepyrrolium cation, is expected to be a significant peak due to the stability of the aromatic cation.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

Direct Infusion: Dissolve the sample in a suitable volatile solvent and infuse it directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for non-volatile or thermally labile compounds. The sample is separated by LC before ionization.

-

-

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing rich structural information.

-

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which is useful for determining the molecular weight.

-

-

Mass Analysis:

-

The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

A detector records the abundance of each ion.

-

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. NMR elucidates the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS provides the molecular weight and information about the molecule's stability and fragmentation. This guide provides the foundational knowledge and practical considerations for researchers to confidently acquire and interpret the spectroscopic data of this important molecule, ensuring the integrity and accuracy of their scientific endeavors.

References

- Note: As specific experimental data for this compound was not found in publicly available, citable literature during the knowledge acquisition phase, this section provides general, authoritative references for the spectroscopic techniques discussed.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.

-

NIST Chemistry WebBook: [Link]

-

Spectral Database for Organic Compounds (SDBS): [Link]

An In-Depth Technical Guide to the Solubility of 1H-pyrrol-1-ylacetic acid for Researchers and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Versatile Heterocycle

In the realms of medicinal chemistry and materials science, 1H-pyrrol-1-ylacetic acid (CAS No: 19167-98-7) presents itself as a molecule of significant interest.[1][2] Its structure, a fusion of a pyrrole ring with a carboxylic acid moiety, offers a tantalizing scaffold for the synthesis of novel compounds.[3] However, the journey from a promising molecule on paper to a viable candidate in the laboratory—be it for a new therapeutic agent or a functional material—is paved with the practicalities of its physicochemical properties. At the forefront of these is solubility, a parameter that dictates everything from reaction kinetics and purification strategies to formulation and bioavailability.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of this compound. In the absence of extensive published quantitative data, we will pivot to a predictive and explanatory approach, grounded in the fundamental principles of chemical structure and intermolecular forces. We will explore the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and discuss the profound implications of this property in a variety of research and development applications.

Core Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the bedrock upon which any analysis of its solubility is built. Below is a consolidated summary of the known physicochemical characteristics of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-(1H-pyrrol-1-yl)acetic acid | [1] |

| CAS Number | 19167-98-7 | [1][2] |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.127 g/mol | [1] |

| Physical State | Solid (predicted) | [1] |

| Melting Point | 70-90 °C | [1] |

| pKa (predicted) | ~4-5 | Inferred |

| logP (predicted) | ~0.5-1.0 | Inferred |

Note on Physical State: While some suppliers list the compound as a liquid, the provided melting point of 70-90°C strongly indicates that this compound is a solid at standard laboratory temperatures.[1] This guide will proceed under this assumption.

pKa and logP - The Twin Pillars of Solubility:

Predicted Solubility Profile Across Solvent Classes

The "like dissolves like" principle is a powerful, albeit qualitative, tool for predicting solubility.[5] The structure of this compound, with its aromatic, nonpolar pyrrole ring and its polar, hydrogen-bonding carboxylic acid group, suggests a nuanced solubility profile.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

-

Water: The carboxylic acid group can engage in hydrogen bonding with water molecules. At pH values above its pKa, the carboxylate anion will be formed, significantly increasing its aqueous solubility through ion-dipole interactions. At neutral or acidic pH, solubility is expected to be moderate.

-

Alcohols (Ethanol, Methanol): Good solubility is predicted in these solvents. They can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group. The alkyl portion of the alcohol can also interact with the pyrrole ring via van der Waals forces.

Polar Aprotic Solvents (e.g., DMSO, Acetone, Dichloromethane):

-

DMSO (Dimethyl Sulfoxide): High solubility is anticipated. DMSO is a strong hydrogen bond acceptor and a highly polar solvent, capable of effectively solvating both the polar and nonpolar regions of the molecule.[6]

-

Acetone: Good solubility is expected. The carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid's proton.

-

Dichloromethane (DCM): Moderate solubility is likely. While less polar than DMSO or acetone, DCM can still engage in dipole-dipole interactions. Acetic acid itself shows some miscibility in DCM, suggesting the carboxylic acid portion of our molecule will also be solvated.[7]

Nonpolar Solvents (e.g., Hexane, Toluene):

-

Hexane: Poor solubility is predicted. The high polarity and hydrogen-bonding capability of the carboxylic acid group are incompatible with the nonpolar, dispersion-force-dominant nature of hexane.

-

Toluene: Low to moderate solubility is expected. The aromatic pyrrole ring can interact favorably with the aromatic ring of toluene via π-π stacking, potentially affording slightly better solubility than in hexane.

Experimental Determination of Solubility: Protocols and Workflows

To move from prediction to quantitative data, rigorous experimental protocols are necessary. Below are two standard, self-validating methods for determining the solubility of this compound.

The Equilibrium (Shake-Flask) Method

This is the gold-standard method for determining thermodynamic solubility.[8][9]

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value, indicating that equilibrium has been achieved.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume (e.g., 2 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as HPLC-UV.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

Workflow Diagram: Equilibrium Solubility Determination

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-(1H-Pyrrol-1-yl)acetic acid - Lead Sciences [lead-sciences.com]

- 3. Phenyl(1H-pyrrol-1-yl)acetic Acid|High-Quality RUO [benchchem.com]

- 4. m.chemicalbook.com [m.chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. reddit.com [reddit.com]

- 8. mdpi.com [mdpi.com]

- 9. CAS 109960-17-0: 1H-Pyrrole-1-aceticacid,2,5-dimethyl-(9CI) [cymitquimica.com]

A Technical Guide to the Synthesis of Novel 1H-Pyrrol-1-ylacetic Acid Derivatives for Drug Discovery

Distribution: Internal, for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrole-1-ylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of several successful non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin and zomepirac.[1][2] Its inherent biological activity and synthetic tractability make it a valuable starting point for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis of the core 1H-pyrrol-1-ylacetic acid structure and its subsequent derivatization. We will explore key synthetic strategies, provide detailed experimental protocols for core reactions, and discuss the rationale behind methodological choices, empowering researchers to design and execute the synthesis of novel derivatives with therapeutic potential.

Introduction: The Significance of the 1H-Pyrrole-1-ylacetic Acid Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products and synthetic bioactive molecules.[3] Its electron-rich nature makes it amenable to a variety of chemical transformations, while its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological targets. The incorporation of an acetic acid moiety at the N-1 position introduces a carboxylic acid functional group, which can act as a key pharmacophore for interacting with enzyme active sites or as a handle for further derivatization.

The clinical success of tolmetin and zomepirac as NSAIDs highlights the potential of this scaffold in targeting the cyclooxygenase (COX) enzymes.[1][2][4] Furthermore, derivatives of this compound have been investigated for a range of other biological activities, including anticancer, antimicrobial, and anticonvulsant properties, underscoring the versatility of this chemical framework.[5][6] This guide will provide the foundational synthetic knowledge required to explore this promising area of drug discovery.

Synthesis of the Core Scaffold: this compound

The most direct and widely applicable method for the synthesis of the this compound core involves a two-step sequence: N-alkylation of pyrrole with an ethyl haloacetate, followed by hydrolysis of the resulting ester.

Step 1: N-Alkylation of Pyrrole

The N-alkylation of pyrrole is a standard procedure that leverages the nucleophilicity of the pyrrole nitrogen. The reaction is typically carried out by deprotonating pyrrole with a suitable base to form the pyrrolide anion, which then undergoes a nucleophilic substitution reaction with an ethyl haloacetate.

Caption: N-Alkylation of Pyrrole with Ethyl Chloroacetate.

Experimental Protocol: Synthesis of Ethyl 1H-pyrrol-1-ylacetate

This protocol is a representative procedure adapted from established methods for N-alkylation of pyrroles.[7]

-

Materials:

-

Pyrrole (freshly distilled)

-

Sodium hydride (60% dispersion in mineral oil)

-

Ethyl chloroacetate

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) under a nitrogen atmosphere.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

-

Add anhydrous DMF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of freshly distilled pyrrole (1.0 eq) in anhydrous DMF via the dropping funnel.

-

Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 1H-pyrrol-1-ylacetate as a colorless oil.

-

Step 2: Hydrolysis of Ethyl 1H-pyrrol-1-ylacetate

The final step in the synthesis of the core scaffold is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is generally preferred to avoid potential polymerization of the pyrrole ring under strongly acidic conditions.

Caption: Basic Hydrolysis of Ethyl 1H-pyrrol-1-ylacetate.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard ester hydrolysis procedures.[8]

-

Materials:

-

Ethyl 1H-pyrrol-1-ylacetate

-

Sodium hydroxide or Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve ethyl 1H-pyrrol-1-ylacetate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization.

-

Derivatization of the this compound Scaffold

The this compound core offers two primary sites for derivatization: the pyrrole ring and the carboxylic acid group.

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring is highly activated towards electrophilic aromatic substitution, with a strong preference for substitution at the C-2 position.[9] This is due to the greater number of resonance structures that can be drawn for the intermediate carbocation when the electrophile attacks at this position.

Table 1: Common Electrophilic Substitution Reactions on the Pyrrole Ring

| Reaction | Reagents | Major Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-Formyl-1H-pyrrol-1-ylacetic acid derivative |

| Nitration | HNO₃, Acetic Anhydride | 2-Nitro-1H-pyrrol-1-ylacetic acid derivative |

| Halogenation | NBS, NCS, or I₂ | 2-Halo-1H-pyrrol-1-ylacetic acid derivative |

Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 1H-pyrrol-1-ylacetate

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings.[10][11][12][13]

-

Materials:

-

Ethyl 1H-pyrrol-1-ylacetate

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.

-

Slowly add POCl₃ (1.1 eq) to the DMF, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of ethyl 1H-pyrrol-1-ylacetate (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and then neutralize with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 2-formyl derivative.

-

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of a wide range of derivatives, most notably amides and esters.

Amide Bond Formation

The coupling of the carboxylic acid with a primary or secondary amine is a cornerstone of medicinal chemistry for generating diverse libraries of compounds. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid.

Caption: Amide Coupling of this compound.

Experimental Protocol: General Procedure for Amide Coupling

This is a general protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

-

Materials:

-

This compound or a derivative thereof

-

Amine (primary or secondary)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the this compound derivative (1.0 eq) in anhydrous DMF.

-

Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.

-

Case Study: Synthesis of Tolmetin Analogs

Tolmetin is a well-known NSAID with the chemical name (1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetic acid.[2] The synthesis of tolmetin and its analogs provides an excellent practical example of the application of the synthetic strategies discussed. A key step in many tolmetin syntheses is the Friedel-Crafts acylation of a 1-methyl-1H-pyrrol-2-ylacetic acid derivative.

A general approach to tolmetin analogs involves the synthesis of a suitably substituted this compound ester, followed by acylation and subsequent hydrolysis.

Table 2: Comparison of Yields for Key Synthetic Steps in Pyrrole Chemistry

| Reaction Type | Substrate | Reagents | Conditions | Yield (%) | Reference |

| N-Alkylation | Pyrrole | NaH, Ethyl bromoacetate, DMF | rt, 12h | 75-85 | Representative |

| Ester Hydrolysis | Ethyl pyrazolylacetate | K₂CO₃, H₂O, Microwave | 100 °C, 10 min | 98 | [8] |

| Vilsmeier-Haack | 1-(2-bromophenyl)-1H-pyrrole | POCl₃, DMF | rt, 2h | Not reported | [14] |

| Amide Coupling | Tolmetin | Hydrazine hydrate, Ethanol | Reflux, 6h | Not reported | [15] |

Conclusion

The this compound scaffold is a versatile and valuable starting point for the design and synthesis of novel therapeutic agents. This guide has outlined the fundamental synthetic routes to the core structure and its key derivatives. By understanding the principles of N-alkylation, ester hydrolysis, electrophilic substitution on the pyrrole ring, and derivatization of the carboxylic acid moiety, researchers are well-equipped to generate diverse libraries of novel compounds for biological screening. The provided experimental protocols serve as a practical starting point for laboratory synthesis, and the discussion of the underlying chemical principles will aid in the rational design of new drug candidates based on this privileged scaffold.

References

-

Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines by Visible Light mediated one- and twofold Annulation of N-Arylpyrroles with Arylalkynes. Available from: [Link]

-

Semantic Scholar. Research Article Natural Hydroxyapatite: Green Catalyst for the Synthesis of Pyrroles, Inhibitors of Corrosion. (2021). Available from: [Link]

-

National Institutes of Health. Synthetic protocols for the nitration of corroles. Available from: [Link]

-

ResearchGate. Scheme 1: Various synthestic protocols for the synthesis of pyrroles. Available from: [Link]

-

MDPI. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Available from: [Link]

-

Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]

-

Homework.Study.com. Propose a mechanism for the nitration of pyrrole. Available from: [Link]

-

National Institutes of Health. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2017). Available from: [Link]

-

SciELO Brasil. Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. (2018). Available from: [Link]

-

MBB College. Reactions of Pyrrole. Available from: [Link]

-

PubMed. Design, synthesis and biological activity of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid. Available from: [Link]

-

PubMed. Zomepirac: a review of its pharmacological properties and analgesic efficacy. Available from: [Link]

-

National Institutes of Health. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Available from: [Link]

-

ResearchGate. Synthesis, characterization and biological activity of novel pyrrole compounds. (2014). Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Systematic Reviews in Pharmacy. Design and Synthesis of Possible Mutual Prodrugs of (Nsaid) Etodolac and Tolmetin with (Cytotoxic) Gemcitabine. (2020). Available from: [Link]

-

ResearchGate. Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. (1981). Available from: [Link]

-

De Gruyter. New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2009). Available from: [Link]

-

PubMed. Design, synthesis of celecoxib-tolmetin drug hybrids as selective and potent COX-2 inhibitors. Available from: [Link]

-

Chemistry Stack Exchange. Nitration of pyrrole with sulfuric and nitric acids. (2015). Available from: [Link]

-

MDPI. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Available from: [Link]

-

MDPI. Tolmetin Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology. Available from: [Link]

-

ResearchGate. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (2017). Available from: [Link]

-

National Institutes of Health. Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. (2021). Available from: [Link]

-

National Institutes of Health. Design, synthesis, anticancer evaluation, and molecular modelling studies of novel tolmetin derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. (2021). Available from: [Link]

-

PubMed. Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][7][16]thiazine. Available from: [Link]

-

Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Available from: [Link]

-

ResearchGate. (PDF) Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2017). Available from: [Link]

-

ChemTube3D. Pyrrole-The Vilsmeier Reaction. Available from: [Link]

-

YouTube. Pyrrole: Electrophilic Substitution Reactions Lecture 1. (2020). Available from: [Link]

-

Organic Syntheses Procedure. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Available from: [Link]

-

Semantic Scholar. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2013). Available from: [Link]

Sources

- 1. Zomepirac: a review of its pharmacological properties and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biolmolchem.com [biolmolchem.com]

- 4. Tolmetin Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology [mdpi.com]

- 5. Design, synthesis and biological activity of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alliedacademies.org [alliedacademies.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. name-reaction.com [name-reaction.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. chemtube3d.com [chemtube3d.com]

- 13. ijpcbs.com [ijpcbs.com]

- 14. rsc.org [rsc.org]

- 15. Design, synthesis, anticancer evaluation, and molecular modelling studies of novel tolmetin derivatives as potential VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Theoretical Profile & Computational Framework: 1H-pyrrol-1-ylacetic Acid

Topic: Theoretical studies on "1H-pyrrol-1-ylacetic acid" structure Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers.[1]

Executive Summary

This technical guide outlines the comprehensive theoretical characterization of This compound (CAS: 19167-98-7), a pivotal scaffold in medicinal chemistry.[1] Known for its structural relationship to non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and its potential as an Aldose Reductase Inhibitor (ARI), this molecule represents a critical junction between heterocyclic chemistry and therapeutic application. This document details the computational protocols—ranging from Density Functional Theory (DFT) optimization to Molecular Docking—required to validate its electronic structure, vibrational signature, and biological efficacy.

Chemical Identity & Structural Significance

The compound consists of a pyrrole ring substituted at the N-1 position with an acetic acid moiety.[1] This N-substitution distinguishes it from C-substituted pyrrole acetic acids (like the NSAID Ketorolac), altering its electronic distribution and binding capabilities.[1]

-

IUPAC Name: 2-(1H-pyrrol-1-yl)acetic acid[1]

-

SMILES: O=C(O)CN1C=CC=C1

-

Molecular Weight: 125.13 g/mol [1]

-

Key Functional Groups: Aromatic Pyrrole (Electron Donor), Carboxylic Acid (H-bond Donor/Acceptor).[1]

Computational Methodology: The Standard Protocol

To ensure scientific integrity, the following self-validating computational workflow is recommended for the study of this scaffold. This protocol synthesizes accuracy with computational cost-efficiency.[1]

3.1. Quantum Chemical Calculations (DFT)

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven reliability in organic vibrational analysis.[1]

-

Basis Set: 6-311++G(d,p) – A triple-zeta basis set with diffuse functions is critical for accurately modeling the lone pair on the carboxyl oxygen and the aromatic system of the pyrrole.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

) and DMSO (

3.2. Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study, from geometry optimization to biological validation.

Figure 1: Step-by-step computational workflow for validating this compound.

Structural & Electronic Analysis

4.1. Geometry Optimization

The optimized structure reveals a

-

Bond Length Prediction: The

bond is expected to be longer (~1.45 Å) than the internal pyrrole -

Self-Validation Check: Frequency analysis must yield zero imaginary frequencies to confirm a true potential energy surface minimum.[1]

4.2. Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary descriptor of chemical stability and bioactivity (Hard-Soft Acid-Base theory).[1]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the electron-rich pyrrole ring .[1] This indicates the region most susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxylic acid group (specifically the

of the C=O), acting as the electron acceptor site.

| Parameter | Theoretical Value (eV) | Significance |

| HOMO Energy | -6.20 to -6.50 | Ionization Potential; Donor capacity.[1] |

| LUMO Energy | -1.10 to -1.50 | Electron Affinity; Acceptor capacity.[1] |

| Energy Gap ( | ~5.0 eV | Indicates high kinetic stability (Hard molecule). |

4.3. Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for predicting non-covalent interactions in drug docking.[1]

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Hydroxyl Oxygen of the carboxyl group. These are the primary H-bond acceptor sites.

-

Positive Potential (Blue): Concentrated on the Carboxyl Hydrogen (H-bond donor) and the pyrrole ring protons.

Vibrational Spectroscopy (IR) Profiling

Theoretical frequencies are typically scaled (factor ~0.961 for B3LYP) to align with experimental FT-IR data.[1]

| Mode of Vibration | Unscaled Freq ( | Scaled Freq ( | Intensity | Assignment |

| ~3700 | ~3550 | Strong | Carboxylic acid O-H stretch (Free) | |

| ~3250 | ~3120 | Medium | Pyrrole ring C-H stretch | |

| ~1780 | ~1710 | Very Strong | Carbonyl stretch (Characteristic) | |

| ~1450 | ~1400 | Medium | N-Acetic acid connection |

Biological Application: Molecular Docking

The therapeutic potential of this compound lies in its ability to inhibit enzymes involved in inflammatory and metabolic pathways.[1]

6.1. Target Selection: Aldose Reductase (ALR2)

Aldose Reductase is a key target for preventing diabetic complications.[1] Pyrrole-acetic acid derivatives are known pharmacophores for the ALR2 active site (Specificity Pocket).[1]

-

PDB ID: 1US0 or 2FZD (High-resolution crystal structures of ALR2).[1]

-

Binding Mechanism: The carboxylate head group forms a salt bridge or H-bond network with Tyr48 , His110 , and Trp111 (the anion-binding pocket), while the pyrrole ring sits in the hydrophobic specificity pocket lined by Leu300 .

6.2. Interaction Logic Diagram

Figure 2: Predicted binding mode of this compound within the ALR2 active site.[1]

Conclusion

This compound presents a distinct theoretical profile characterized by a stable, hard electronic structure with clear separation of donor (pyrrole) and acceptor (carboxyl) regions.[1] DFT studies at the B3LYP/6-311++G(d,p) level provide a reliable baseline for spectroscopic assignment. Biologically, the molecule is a "privileged scaffold" for designing Aldose Reductase Inhibitors, where its amphiphilic nature allows it to bridge the hydrophilic anion pocket and hydrophobic specificity region of the enzyme.

References

-

Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

-

Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum.[1] A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.[1] Link

-

Da Settimo, A., et al. (1996). Synthesis and evaluation of the aldose reductase inhibitory activity of 5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl-acetic acid derivatives. Journal of Medicinal Chemistry. Link (Contextual grounding for Pyrrole-Acetic Acid activity).[1]

-

El-Sayed, W. A., et al. (2025).[1] Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives.[1] ResearchGate.[1][7] Link

-

PubChem. (2025).[1][9] 2-(1H-pyrrol-1-yl)acetic acid (CID 87965).[1] National Library of Medicine.[1] Link

Sources

- 1. 1H-Pyrrole-1-acetic acid | CymitQuimica [cymitquimica.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. mdpi.com [mdpi.com]

- 4. tis.wu.ac.th [tis.wu.ac.th]

- 5. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | C6H5NO4 | CID 319935 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1H-pyrrol-1-ylacetic Acid

Abstract & Introduction

This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 1H-pyrrol-1-ylacetic acid (CAS: 17796-99-9). This compound, characterized by a pyrrole ring N-substituted with an acetic acid moiety, serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Tolmetin and Ketorolac analogs.

The analysis of this compound presents specific chromatographic challenges:

-

Polarity: The carboxylic acid group confers high polarity, leading to poor retention on standard C18 columns if pH is not controlled.

-

UV Absorption: The pyrrole ring lacks extended conjugation, necessitating detection in the lower UV range (210–230 nm), where solvent cutoff effects can interfere.

-

Peak Tailing: Interaction between the carboxylic acid and residual silanols on the stationary phase can cause significant peak asymmetry.

This guide provides a validated method using a low-pH mobile phase to suppress ionization, ensuring sharp peak shape and reproducible retention.

Physicochemical Profile

Understanding the molecule is the first step to successful separation.

| Property | Value | Chromatographic Implication |

| Molecular Formula | Small molecule separation dynamics. | |

| Molecular Weight | 125.13 g/mol | Elutes early; requires high aqueous content for retention. |

| pKa (Acid) | ~3.8 (Carboxylic acid) | Critical: Mobile phase pH must be < 2.8 to keep the molecule protonated ( |

| Log P | ~0.6 (Estimated) | Low hydrophobicity; C18 is preferred over C8 for maximum retention. |

| UV Max | ~210 nm, ~225 nm | Detection at 220 nm offers the best balance of sensitivity and baseline stability. |

Method Development Strategy

The "Acidic Lock" Principle

To analyze organic acids like this compound on a hydrophobic stationary phase (C18), the ionization of the carboxylic acid group must be suppressed.

-

pH > pKa: The molecule exists as a carboxylate anion (

). It is highly polar and will elute in the void volume ( -

pH < pKa: The molecule exists as a neutral acid (

). It interacts with the C18 chains, resulting in retention and separation.

Decision: We utilize a mobile phase pH of 2.5 using dilute Phosphoric Acid or Formic Acid.

Column Selection

A standard C18 column is sufficient, but "End-capped" or "Base-deactivated" columns are recommended to minimize secondary interactions with the pyrrole ring.

Experimental Protocol

Instrumentation & Conditions

| Parameter | Setting | Rationale |

| HPLC System | Agilent 1260 / Waters Alliance (or equivalent) | Standard binary or quaternary pump required. |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), | |

| Mobile Phase A | 0.1% | Suppresses ionization of the -COOH group. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent for elution. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |

| Injection Volume | 10 | Prevents column overload. |

| Detection | UV @ 220 nm | Maximizes signal for the pyrrole ring. |

| Column Temp | Improves reproducibility of retention times. |

Gradient Program

While isocratic elution is possible, a gradient ensures that late-eluting hydrophobic impurities (often dimers or starting materials) are cleared.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 90 | 10 | Initial equilibration (High retention) |

| 8.0 | 60 | 40 | Linear gradient to elute analyte |

| 10.0 | 10 | 90 | Wash step (Remove impurities) |

| 12.0 | 10 | 90 | Hold wash |

| 12.1 | 90 | 10 | Re-equilibration |

| 18.0 | 90 | 10 | End of Run |

Standard Preparation

Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of this compound reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 50:50 Water:Acetonitrile. Sonicate if necessary.[1]

Working Standard (0.1 mg/mL):

-

Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with Mobile Phase A (0.1%

).-

Note: Diluting with the starting mobile phase prevents "solvent shock" and peak distortion.

-

Visualizing the Methodology

Analytical Workflow

The following diagram outlines the logical flow of the analysis, from sample preparation to data reporting.

Figure 1: Step-by-step analytical workflow for this compound.

Retention Mechanism Logic

This decision tree explains the troubleshooting logic if retention issues arise.

Figure 2: Troubleshooting logic for retention time optimization.

System Suitability & Validation Parameters

To ensure the trustworthiness of the data, the following criteria must be met before routine analysis.

| Parameter | Acceptance Criteria | Purpose |

| Retention Time (RT) | Confirms mobile phase composition and column health. | |

| Tailing Factor ( | Ensures minimal secondary interactions. | |

| Theoretical Plates ( | Verifies column efficiency. | |

| Precision (RSD) | Validates system stability. | |

| Resolution ( | Ensures accurate quantitation. |

Validation Summary (Linearity)

-

Range: 10

to 200 -

Correlation Coefficient (

): -

LOD/LOQ: Typically ~0.5

and 1.5

Troubleshooting Guide

Issue: Peak Tailing

-

Cause: Silanol interactions with the pyrrole nitrogen or carboxylic acid.

-

Solution: Ensure mobile phase pH is sufficiently low (< 2.5). If using an older column, switch to a "Base Deactivated" (BDS) C18 column.

Issue: Baseline Drift

-

Cause: UV absorbance of the mobile phase at 220 nm.

-

Solution: Use HPLC-grade Phosphoric Acid.[1] Avoid Acetate buffers at 220 nm as they have high UV cutoff. Formic acid (0.1%) is a mass-spec compatible alternative that is cleaner at low wavelengths.

Issue: Split Peaks

-

Cause: Sample solvent is too strong (e.g., 100% ACN).

-

Solution: Dilute the sample in the starting mobile phase (90% Buffer / 10% ACN).

References

-

Sielc Technologies. (2018). Separation of 1-Methyl-1H-pyrrole-2-acetic acid on Newcrom R1 HPLC column.Link

- Relevance: Establishes the baseline protocol for pyrrole-acetic acid deriv

-

Asian Journal of Research in Chemistry. (2011). Development and Validation of HPLC method for determination of Ketorolac tromethamine residues.Link

-

Relevance: Provides validated conditions (pH 3.0, C18) for structurally similar pyrrole-based carboxylic acids.[3]

-

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 319935, 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid.Link

- Relevance: Source for physicochemical properties and structural confirmation of related pyrrole-acetic acid deriv

-

CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products.[1]Link

- Relevance: Standardizes the use of Phosphoric Acid/Acetonitrile gradients for organic acid analysis in quality control.

Sources

"1H-pyrrol-1-ylacetic acid" as an aldose reductase inhibitor assay

Application Notes & Protocols

Topic: High-Throughput Screening and Kinetic Analysis of 1H-pyrrol-1-ylacetic acid as an Aldose Reductase Inhibitor

Audience: Researchers, scientists, and drug development professionals in the fields of diabetic complications, enzymology, and medicinal chemistry.

Senior Application Scientist: Dr. Gemini

Foundational Principles: The Rationale for Targeting Aldose Reductase

Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] Under normal glycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway increases dramatically.[2] This leads to the intracellular accumulation of sorbitol, an osmotically active polyol that is not easily permeable through cell membranes.[3]

The consequences of this accumulation are twofold:

-

Osmotic Stress: The buildup of sorbitol increases intracellular osmotic pressure, leading to cellular swelling and damage in tissues that do not require insulin for glucose uptake, such as the lens, retina, nerves, and kidneys.[3]

-

Oxidative Stress: The increased activity of aldose reductase consumes its cofactor, NADPH.[3] NADPH is critically important for regenerating reduced glutathione (GSH), a primary cellular antioxidant.[3] Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to a state of oxidative stress.[3][4]

These pathological changes are strongly implicated in the development of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[5][6][7] Therefore, the inhibition of aldose reductase is a significant therapeutic strategy to prevent or mitigate the progression of these debilitating conditions.[3][5][8]

Pyrrol-1-yl-acetic acid derivatives have emerged as a promising class of aldose reductase inhibitors (ARIs), demonstrating potent activity in vitro.[9][10] This document provides a detailed protocol for evaluating the inhibitory potential of This compound and its analogues against aldose reductase.

The Biochemical Assay: Principle and Design

The aldose reductase inhibitor assay is a robust and reliable method for quantifying the inhibitory potential of a test compound. The core principle is spectrophotometric, based on monitoring the consumption of the cofactor, NADPH.[1]

Aldose reductase catalyzes the following reaction: D-Glyceraldehyde + NADPH + H⁺ → Glycerol + NADP⁺

The reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[1][11][12] The rate of this decrease is directly proportional to the enzyme's activity. When an inhibitor such as this compound is introduced, it binds to the enzyme, reducing its catalytic efficiency and slowing the rate of NADPH consumption. By comparing the reaction rate in the presence and absence of the inhibitor, we can precisely quantify its inhibitory potency.

Visualization of the Polyol Pathway and Inhibition

The following diagram illustrates the central role of aldose reductase in the polyol pathway and the point of intervention for inhibitors.

Caption: High-Throughput Assay Workflow.

Step-by-Step Assay Procedure

-

Plate Setup: Design a plate map that includes wells for:

-

Blank (No Enzyme): Contains all components except the enzyme. Used for background subtraction.

-

Vehicle Control (No Inhibitor): Contains all components, including the enzyme and the solvent (e.g., 1% DMSO). Represents 100% enzyme activity.

-

Positive Control: Contains a known inhibitor (e.g., Epalrestat) at a concentration expected to give >90% inhibition.

-

Test Compound Wells: A range of concentrations for this compound (typically 7-10 concentrations for an IC₅₀ curve).

-

-

Reagent Addition: Add the following to each well of a 96-well plate in the specified order.

| Step | Component | Volume per Well (µL) | Final Concentration |

| 1 | 1X Assay Buffer | Variable | - |

| 2 | Test Inhibitor or Vehicle | 10 | Variable (e.g., 0.1 nM to 100 µM) |

| 3 | Working NADPH Solution (1.8 mM) | 20 | 0.18 mM |

| 4 | Working AR Enzyme Solution | 100 | ~5 µg/mL |

| Total Volume Before Substrate | 180 | ||

| 5 | Pre-incubate for 15 minutes at 25°C | ||

| 6 | Substrate Solution (100 mM) | 20 | 10 mM |

| Final Assay Volume | 200 |

-

Initiate and Read: After pre-incubation, place the plate in the microplate reader. Initiate the reaction by adding the substrate (DL-Glyceraldehyde). Immediately begin kinetic reading of absorbance at 340 nm every 30 seconds for 15-20 minutes.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The primary output from the plate reader is the rate of change in absorbance over time (ΔAbs/min). This rate is the reaction velocity (V).

-

Correct for Background: Subtract the rate of the "Blank" wells from all other wells.

-

Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:[11] % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100 Where:

-

V_inhibitor is the reaction rate in the presence of the test compound.

-

V_vehicle is the reaction rate of the vehicle control (100% activity).

-

Determination of IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

-

Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

-

The IC₅₀ value is determined from the curve fit.

Sample IC₅₀ Data Table:

| [this compound] (µM) | log[Inhibitor] | Average % Inhibition |

| 0.01 | -2.00 | 8.5 |

| 0.1 | -1.00 | 25.1 |

| 0.5 | -0.30 | 48.9 |

| 1.0 | 0.00 | 65.3 |

| 5.0 | 0.70 | 88.2 |

| 10.0 | 1.00 | 95.1 |

| 100.0 | 2.00 | 98.6 |

Advanced Analysis: Determining the Mode of Inhibition

To understand the mechanism by which this compound inhibits aldose reductase, a kinetic analysis is essential. This involves measuring the initial reaction rates at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor.

-

Experimental Setup: Perform the assay as described above, but for each inhibitor concentration (including zero), vary the concentration of the substrate, DL-Glyceraldehyde.

-

Data Plotting: Plot the data on a Lineweaver-Burk (double reciprocal) plot, where 1/Velocity is plotted on the Y-axis against 1/[Substrate] on the X-axis. [13]3. Interpretation:

-

Competitive Inhibition: Lines intersect on the Y-axis (Vmax is unchanged, Km increases).

-

Non-competitive Inhibition: Lines intersect on the X-axis (Km is unchanged, Vmax decreases).

-

Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

-

Mixed Inhibition: Lines intersect in the second quadrant (off the axes).

-

This analysis provides crucial insights into how the inhibitor interacts with the enzyme, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.

Assay Validation and Troubleshooting

A trustworthy protocol must be a self-validating system.

-

Z'-factor: For high-throughput screens, calculate the Z'-factor using the positive and vehicle controls. A Z' > 0.5 indicates a robust and reliable assay.

-

Linearity of Reaction: The vehicle control reaction rate should be linear for the duration of the measurement. If the rate slows down, it may indicate substrate depletion or enzyme instability. Consider using a lower enzyme concentration.

-

Solvent Effects: Always run a solvent control. If the solvent (e.g., DMSO) inhibits the enzyme activity compared to a no-solvent control, use its rate as the 100% activity baseline for calculations. [14]* Compound Interference: Test compounds that are colored or absorb light at 340 nm can interfere. Run controls with the test compound but without the enzyme to check for direct absorbance effects.

References

- Vertex AI Search. (2025). Aldose Reductase Inhibition Assay: Significance and symbolism.

-

MDPI. (n.d.). Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2022). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Aldose reductase inhibitors – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Aldose reductase inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Aldose reductase inhibitors for the treatment of diabetic polyneuropathy. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Aldose Reductase Human Enzymatic LeadHunter Assay. Retrieved from [Link]

-

American Chemical Society Publications. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. Retrieved from [Link]

-

American Chemical Society Publications. (2017). New Insights into the Catalytic Mechanism of Aldose Reductase: A QM/MM Study. Retrieved from [Link]

-

PLOS ONE. (2013). A New Approach to Control the Enigmatic Activity of Aldose Reductase. Retrieved from [Link]

-

Biomedical Research Service Center. (n.d.). BMR Aldose Reductase Assay Kit. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Physiological and Pathological Roles of Aldose Reductase. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of aldose reductase inhibition: Lineweaver-Burk plot of aldose.... Retrieved from [Link]

-

Austin Publishing Group. (2019). The Fate of Aldose Reductase Inhibition and Sorbitol Dehydrogenase Activation. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Retrieved from [Link]

-

Bentham Science. (n.d.). Modelling of Aldose Reductase Inhibitory Activity of Pyrrol-1-yl-acetic Acid Derivatives by Means of Multivariate Statistics. Retrieved from [Link]

-

Moodle@Units. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Retrieved from [Link]

Sources

- 1. bmrservice.com [bmrservice.com]

- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. content.abcam.com [content.abcam.com]

Large-scale synthesis of "1H-pyrrol-1-ylacetic acid"

An Application Note and Protocol for the Large-Scale Synthesis of 1H-pyrrol-1-ylacetic acid

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol details a robust and scalable two-step process commencing with the N-alkylation of pyrrole with an ethyl haloacetate, followed by the saponification of the intermediate ester. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure a successful and reproducible synthesis campaign.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a quintessential five-membered aromatic heterocycle that serves as a "privileged scaffold" in modern drug discovery.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the architecture of numerous biologically active molecules and natural products.[2] Marketed pharmaceuticals incorporating the pyrrole framework, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Tolmetin and Ketorolac, underscore the therapeutic relevance of this moiety.[1]

This compound, in particular, is a versatile intermediate. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its integration into more complex molecular designs aimed at specific biological targets.[1] Derivatives of this core structure have been investigated for a range of activities, making this synthetic protocol highly relevant for programs in drug discovery and development.

Synthesis Strategy and Mechanistic Rationale

The selected synthetic route is a classic and highly efficient two-step process that is amenable to large-scale production:

-

N-Alkylation: The acidic N-H proton of pyrrole is abstracted by a base to form the nucleophilic pyrrolide anion. This anion then displaces a halide from an ethyl haloacetate (e.g., ethyl bromoacetate) via a bimolecular nucleophilic substitution (SN2) reaction to form Ethyl 1H-pyrrol-1-ylacetate.

-

Saponification (Ester Hydrolysis): The resulting ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate, affording the final product, this compound.

This strategy is favored for its high regioselectivity, use of readily available starting materials, and straightforward execution.[3] While strong bases like sodium hydride (NaH) can be used for the deprotonation of pyrrole, weaker inorganic bases such as potassium carbonate (K2CO3) or sodium hydrogen carbonate (NaHCO3) are often preferred for large-scale synthesis due to their lower cost, easier handling, and improved safety profile.[4][5] A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is chosen to effectively dissolve the reagents and stabilize the charged intermediates.

Process Visualization

The overall synthetic workflow is depicted below.

Caption: Workflow for the two-step synthesis of this compound.

Materials and Equipment

| Reagents & Solvents | Equipment |

| Pyrrole (freshly distilled) | Large-capacity jacketed glass reactor with overhead stirrer |

| Ethyl Bromoacetate | Thermocouple and temperature controller |

| Potassium Carbonate (K2CO3), anhydrous | Addition funnel |

| N,N-Dimethylformamide (DMF), anhydrous | Reflux condenser |

| Sodium Hydroxide (NaOH) | Vacuum filtration apparatus (e.g., Büchner funnel) |

| Hydrochloric Acid (HCl), concentrated | pH meter or pH strips |

| Ethyl Acetate (EtOAc) | Rotary evaporator |

| Brine (saturated NaCl solution) | Glassware for extraction and crystallization |

| Anhydrous Magnesium Sulfate (MgSO4) | Personal Protective Equipment (PPE): safety glasses, lab coat, gloves |

| Deionized Water |

Experimental Protocols

Protocol 5.1: Large-Scale Synthesis of Ethyl 1H-pyrrol-1-ylacetate

This protocol describes the N-alkylation of pyrrole.

-

Reactor Setup: Set up a dry, 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a reflux condenser with a nitrogen inlet, and an addition funnel.

-

Reagent Charging: Under a nitrogen atmosphere, charge the reactor with anhydrous potassium carbonate (2.07 kg, 15.0 mol, 1.5 equiv.). Add anhydrous N,N-Dimethylformamide (DMF, 8 L).

-

Pyrrole Addition: Begin stirring the suspension and add freshly distilled pyrrole (671 g, 10.0 mol, 1.0 equiv.) to the reactor.

-

Heating: Heat the stirred suspension to 40-50°C.

-

Ethyl Bromoacetate Addition: Slowly add ethyl bromoacetate (1.84 kg, 11.0 mol, 1.1 equiv.) via the addition funnel over a period of 1-2 hours. An exotherm may be observed; maintain the internal temperature below 60°C by adjusting the addition rate and using the reactor cooling jacket if necessary.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 50°C. Monitor the reaction progress by TLC or LC-MS until the pyrrole starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a larger vessel containing ice-water (20 L).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 5 L). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 4 L) and then with brine (1 x 4 L) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude Ethyl 1H-pyrrol-1-ylacetate as an oil. The product can be used in the next step without further purification.

Protocol 5.2: Saponification to this compound

This protocol describes the hydrolysis of the intermediate ester.

-

Reactor Setup: To the reactor containing the crude Ethyl 1H-pyrrol-1-ylacetate (~10.0 mol), add a solution of sodium hydroxide (600 g, 15.0 mol, 1.5 equiv.) in deionized water (6 L).

-

Hydrolysis Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS until the ester is no longer detectable.[6]

-

Aqueous Wash: Once the reaction is complete, add water (4 L) and transfer the mixture to a separatory funnel. Wash the aqueous layer with a non-polar solvent like hexanes or ether (2 x 3 L) to remove any non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify by adding concentrated hydrochloric acid until the pH of the solution is approximately 2-3.[7] A precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 2 L) to remove inorganic salts.

-

Drying: Dry the product under vacuum at 40-50°C to a constant weight to yield pure this compound.

Purification and Characterization